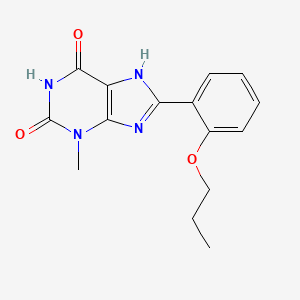
N~1~-(3,4-dichlorophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N1-(3,4-dichlorophenyl)-N2-(mesitylsulfonyl)-N2-methylglycinamide often involves complex chemical reactions. For instance, the reaction of chloro(chloromethyl)dimethylsilane and hexamethyldisilazane with N-methylamides of N' organosulfonyl-2-amino acids leads to the formation of new types of silacyclanes, demonstrating the intricate processes involved in synthesizing such compounds (Shipov et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically characterized by complex arrangements of atoms and bonds. X-ray diffraction studies provide detailed insights into the crystal structures, revealing how different groups within the molecule are oriented relative to each other. For example, crystal structure analysis has been used to elucidate the arrangement of various organic molecules, shedding light on the steric hindrances and molecular conformations that are crucial for understanding the chemical behavior of these compounds (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving compounds like N1-(3,4-dichlorophenyl)-N2-(mesitylsulfonyl)-N2-methylglycinamide can be diverse and complex. These reactions are influenced by the chemical structure of the compound, which dictates its reactivity and interaction with other chemicals. For example, the reactivity of chloromethanesulfonylethene and dichloromethanesulfonylethene in tandem Diels-Alder/Ramberg-Bäcklund reactions illustrates the type of chemical transformations that these compounds can undergo (Block et al., 2004).
Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of derivatives related to N1-(3,4-dichlorophenyl)-N2-(mesitylsulfonyl)-N2-methylglycinamide involves various chemical transformations, yielding compounds with potential for further synthetic applications. For instance, the synthesis of 1-organosulfonyl-2-sila-5-piperazinones from N-methylamides of N'-organosulfonyl-2-amino acids demonstrates the creation of new silacyclanes with applications in synthetic chemistry due to their labile Si–N bonds, which can be utilized in a variety of reactions (Shipov et al., 2013).
Biological Potential
Some derivatives have been investigated for their biological potential, including enzyme inhibition and antibacterial activity. For example, sulfonamide hybrid Schiff bases of anthranilic acid were synthesized and evaluated for their enzyme inhibition potential against AChE and BChE enzymes, showing significant inhibitory activity, which suggests potential applications in designing drugs for diseases related to enzyme dysfunction (Kausar et al., 2019).
Antipathogenic Activity
Thiourea derivatives, such as those synthesized in a study by Limban et al. (2011), have shown significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms. This suggests potential for the development of new antimicrobial agents with antibiofilm properties, which is crucial for addressing antibiotic resistance issues (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Characterisation
The synthesis and characterisation of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives have been explored, revealing insights into their molecular structures and providing a basis for furtherexploration of their applications in various scientific fields. These studies involve detailed spectroscopic techniques, including IR, NMR, and in some cases, X-ray crystallography, to elucidate the structures of synthesized compounds, offering a foundation for their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Yusof, Jusoh, Khairul, & Yamin, 2010).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-11-7-12(2)18(13(3)8-11)26(24,25)22(4)10-17(23)21-14-5-6-15(19)16(20)9-14/h5-9H,10H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXXYPAFZYEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4617450.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)
![{[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4617499.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617512.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)
![2-(3,4-dimethoxyphenyl)-5-[(3-isoxazolylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B4617530.png)

![3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4617538.png)
